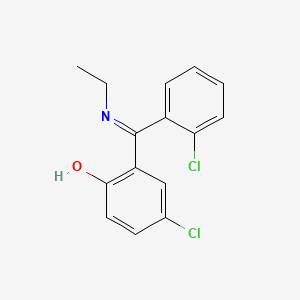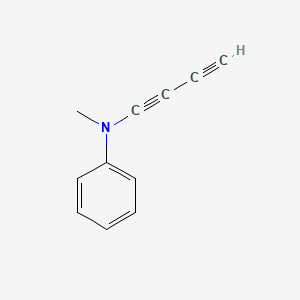
(3-Methylcyclohex-2-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylcyclohex-2-en-1-yl)methanol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring a methyl group and a hydroxymethyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Methylcyclohex-2-enone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Wirkmechanismus
The mechanism of action of (3-Methylcyclohex-2-en-1-yl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclohex-2-enone: A closely related compound with a carbonyl group instead of a hydroxyl group.
Cyclohex-3-en-1-ylmethanol: A similar compound with a different position of the methyl group.
(6-Methylcyclohex-3-en-1-yl)methanol: Another similar compound with the methyl group at a different position.
Uniqueness
(3-Methylcyclohex-2-en-1-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its hydroxyl group provides additional reactivity compared to its ketone counterpart, 3-methylcyclohex-2-enone .
Eigenschaften
CAS-Nummer |
80729-05-1 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3-methylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3 |
InChI-Schlüssel |
AOFMOQFRVAWTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
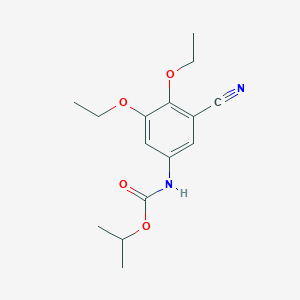
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
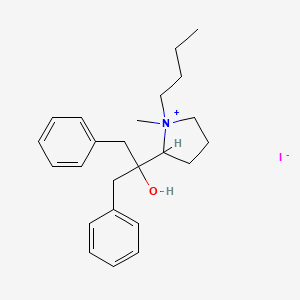

![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)


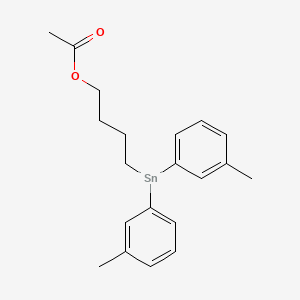
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
